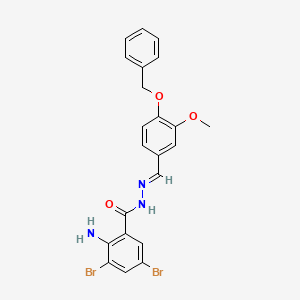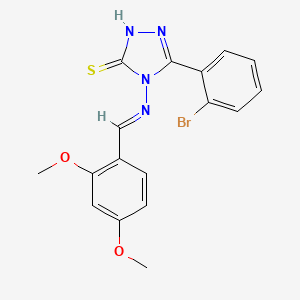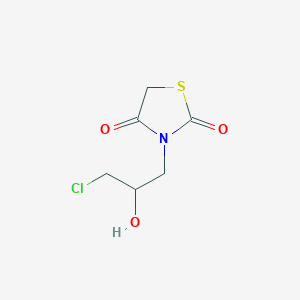
2-Amino-N'-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and dibromobenzohydrazide. These structural features contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: This compound shares the benzyloxy group and has similar chemical properties.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with a similar amino group and potential biological activities.
Uniqueness
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its dibromobenzohydrazide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinctive chemical behavior.
Propriétés
Numéro CAS |
302910-20-9 |
|---|---|
Formule moléculaire |
C22H19Br2N3O3 |
Poids moléculaire |
533.2 g/mol |
Nom IUPAC |
2-amino-3,5-dibromo-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19Br2N3O3/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)12-26-27-22(28)17-10-16(23)11-18(24)21(17)25/h2-12H,13,25H2,1H3,(H,27,28)/b26-12+ |
Clé InChI |
HKEDRPJYGTYVPB-RPPGKUMJSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)


![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)

![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)


![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)


